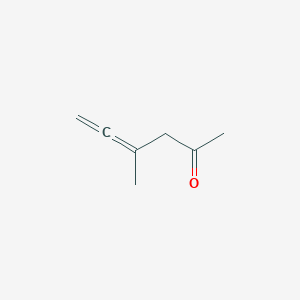

4-Methyl-4,5-hexadien-2-one

Description

Fundamental Structural and Electronic Properties of Allene (B1206475) Ketones

The unique bonding and geometry of the allene functional group are central to the chemical behavior of allenioc ketones.

The central carbon atom of the allene group is sp-hybridized, forming two sigma bonds in a linear fashion with the two adjacent sp²-hybridized terminal carbons. wikipedia.orgnumberanalytics.comchemistrysteps.com This sp-hybridization results in a 180° bond angle for the C=C=C unit. wikipedia.org The two remaining p-orbitals on the central carbon are perpendicular to each other. Each of these p-orbitals overlaps with a p-orbital on one of the terminal sp² carbons to form two separate π-bonds. chemistrysteps.com

A crucial consequence of this bonding arrangement is that the two π-systems are orthogonal to each other, meaning they are oriented at a 90° angle. numberanalytics.commsu.edu This orthogonality prevents electronic communication (conjugation) between the two double bonds. msu.edu The planes containing the substituents on the terminal carbons are also twisted 90° relative to each other. wikipedia.orgchemistrysteps.com This "extended tetrahedral" geometry is a hallmark of allenes and dictates their unique stereochemical properties. wikipedia.org The 13C NMR spectrum of allenes characteristically shows the signal for the sp-hybridized central carbon at a distinctive chemical shift between 200-220 ppm. wikipedia.org

Unlike simple alkenes, allenes can exhibit a form of stereoisomerism known as axial chirality. numberanalytics.comlibretexts.org This type of chirality arises not from a stereocenter (a carbon with four different substituents), but from the non-planar arrangement of substituents around an axis of chirality, which in this case is the C=C=C axis. chemistrysteps.commasterorganicchemistry.com

For an allene to be chiral, each of the two terminal carbons of the allene unit must be bonded to two different groups. chemistrysteps.com If this condition is met, the molecule will not be superimposable on its mirror image, resulting in a pair of enantiomers. numberanalytics.com This is because the orthogonal arrangement of the substituents at the ends of the allene system prevents the existence of a plane of symmetry. masterorganicchemistry.com The absolute configuration of these chiral allenes is designated using the R/S nomenclature, adapted for axial chirality. numberanalytics.com This inherent chirality makes allenes valuable building blocks in asymmetric synthesis. numberanalytics.comcsic.es

Significance of Allenic Ketones in Organic Synthesis and Catalysis

Allenic ketones, including 4-methyl-4,5-hexadien-2-one, are highly versatile intermediates in organic synthesis due to the reactivity of both the allene and ketone functionalities. They serve as precursors for a wide array of molecular structures and have been employed in various catalytic transformations.

The synthesis of allenioc ketones can be achieved through several methods. One notable approach involves the hydroalkylation of 1,3-enynes with ketones, a reaction that can be facilitated by cooperative catalysis involving palladium and other reagents. nih.gov N-Heterocyclic carbene (NHC) organocatalysis has also been developed for the acylalkylation of 1,3-enynes to produce allenioc ketones. acs.org Furthermore, the visible-light-mediated rearrangement of homopropargylic alcohols provides a pathway to α-allenic aldehydes and ketones. researchgate.net

The reactivity of allenioc ketones allows them to participate in a variety of transformations. For instance, they can undergo cycloaddition reactions. wikipedia.org The ketone functionality can be a site for nucleophilic attack, while the allene can react with electrophiles. The unique structure of allenes also allows for efficient axial-to-central chirality transfer in certain reactions, making them valuable in stereoselective synthesis. csic.es Chiral allenes have found application as ligands in metal-catalyzed processes, leveraging their stereochemical properties to induce asymmetry in reactions. numberanalytics.comcsic.es

The synthetic utility of allenioc ketones is highlighted by their use as building blocks for more complex molecules, including heterocyclic compounds like furans. researchgate.net Their prevalence in natural products and bioactive molecules underscores their importance in medicinal chemistry and drug discovery. wikipedia.orgnih.gov

Data Tables

Table 1: Properties of Representative Allenic and Related Ketones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₇H₁₀O | 110.15 | Allenic ketone |

| 3,5-Hexadien-2-one | C₆H₈O | 96.13 | Conjugated dienone lookchem.com |

| 4-Methylhex-5-en-2-one | C₇H₁₂O | 112.17 | Non-conjugated enone nih.gov |

Structure

3D Structure

Properties

CAS No. |

2199-34-0 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

InChI |

InChI=1S/C7H10O/c1-4-6(2)5-7(3)8/h1,5H2,2-3H3 |

InChI Key |

SQHDENSZMIQBNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C)CC(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 4,5 Hexadien 2 One

Cycloaddition Reactions of Allenic Ketones

Allenes are versatile substrates in cycloaddition reactions, capable of participating through either the proximal or distal double bond. The presence of the ketone functionality in 4-methyl-4,5-hexadien-2-one can influence the reactivity and selectivity of these transformations.

Intermolecular cycloadditions provide a powerful means of constructing cyclic and polycyclic frameworks. Allenic ketones can undergo various modes of cycloaddition.

[2+2] Cycloadditions: The photochemical [2+2] cycloaddition of an enone to an alkene is a well-established method for forming cyclobutane (B1203170) rings. sci-hub.se In the context of allenes, transition metal catalysis, for example with ruthenium, can facilitate the [2+2] cycloaddition between unactivated allenes and alkynes. acs.org This process often proceeds through an initial oxidative cyclometalation, followed by reductive elimination to yield 3-alkylidenecyclobutenes. acs.org A notable feature of these reactions is that they can exhibit unusual regioselectivity, favoring the formation of the most sterically hindered isomer. acs.org

[3+2] Cycloadditions: While not as common for allenes acting as the three-carbon component, they can readily participate as the two-atom component in reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings.

[4+2] Cycloadditions (Diels-Alder Type): Allenes can serve as the dienophile in [4+2] cycloaddition reactions. Furthermore, certain allenes can be generated in situ from alkynes via tautomerization, which then undergo a stepwise, diradical cyclization with a pendant ene or alkyne. nih.gov Organophotoredox catalysis has also been employed for intermolecular oxa-[4+2] cycloadditions involving styrenes. acs.org

| Cycloaddition Type | Reactant Partner | Catalyst/Conditions | General Product |

| [2+2] | Alkyne | CpRu(MeCN)₃PF₆ | 3-Alkylidenecyclobutene acs.org |

| [2+2] Photocycloaddition | Alkene | hv (light) | Cyclobutane derivative sci-hub.se |

| [4+2] | Diene | Thermal/Lewis Acid | Cyclohexene derivative |

| Oxa-[4+2] | ortho-Quinone Methide | Thioxanthylium photocatalyst, green light | Dihydropyran derivative acs.org |

Intramolecular cycloadditions of allenes are highly valuable for the rapid construction of complex polycyclic systems.

Pauson-Khand Type Reactions: The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt complexes, to form α,β-cyclopentenones. rsc.org The allenic Pauson–Khand reaction (APKR) is a powerful variant for constructing fused cyclopentenones where an allene (B1206475) replaces the simple alkene. orgsyn.org Rhodium(I) catalysts, such as [Rh(CO)₂Cl]₂, have proven effective for APKR, affording complete selectivity for the distal double bond of the allene. orgsyn.org In contrast, molybdenum-based catalysts like Mo(CO)₆ can favor the proximal double bond, leading to a different constitutional isomer. orgsyn.org These reactions can be highly efficient, with some rhodium-catalyzed cyclocarbonylations proceeding in minutes at high yields. nih.gov The incorporation of a five- or six-membered ring in the tether of the reacting allene-yne can facilitate and increase the efficiency of the APKR. nih.gov

| Catalyst System | Key Features | Resulting Ring System (General) | Reference |

| [Rh(CO)₂Cl]₂ | High selectivity for distal allene double bond | Bicyclo[5.3.0]decadienones, Bicyclo[4.3.0]nonadienones | orgsyn.org |

| Co₂(CO)₈ / NMO | Classic PKR conditions, applicable to allenes | Fused cyclopentenones | orgsyn.orgacs.org |

| Mo(CO)₆ | Selectivity for proximal allene double bond | Different constitutional isomer than Rh(I) | orgsyn.org |

| Fe(0) complexes | Used in early examples of APKR | Cycloadducts (sometimes in trace amounts) | orgsyn.org |

Tethered Allene-Ketone Cyclizations: Hydrogen atom transfer (HAT) initiated radical cyclization represents another strategy. For instance, the coupling between alkenes and ketones using systems like Fe(acac)₃ and PhSiH₃ can construct sterically congested structures containing tertiary alcohols and quaternary centers through a ring-closing reaction. researchgate.net

Electrophilic and Nucleophilic Additions to the Allenic and Carbonyl Moieties

The dual reactivity of the allene and ketone groups allows for a wide range of addition reactions. The outcome of these reactions is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for a reaction to occur at one position over another. study.comkhanacademy.org In electrophilic additions to the allene moiety of this compound, the initial attack can generate a stabilized allyl cation intermediate. libretexts.org This charge delocalization across the allylic system means that the subsequent nucleophilic attack can occur at two different sites, potentially leading to a mixture of 1,2- and 1,4-addition products. libretexts.org The ratio of these products is often dependent on reaction conditions such as temperature. libretexts.org

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.commdpi.com Nucleophilic addition to the prochiral carbonyl group can lead to the formation of a new stereocenter. The stereochemical outcome can be influenced by the steric environment around the ketone and the nature of the nucleophile. Similarly, additions across the allene can result in the formation of stereoisomers, with the facial selectivity being a key determinant of the product's configuration.

Nucleophilic additions to conjugated allenic ketones have been studied, showing that soft nucleophiles like thiols and amines can add in a conjugate fashion. acs.org The regioselectivity of these additions is influenced by the substitution pattern on the allene.

The addition of radicals to allenes is a complex process, as the radical can attack any of the three allenic carbons (C1, C2, or C3). nih.govillinois.edu The regioselectivity of this attack is influenced by several factors, including the nature of the attacking radical, the substitution pattern of the allene, and the reaction conditions. nih.govacs.org

Halogen Radicals (Cl•, Br•): The addition of chlorine and bromine radicals to allenes generally yields the product resulting from addition to the central carbon (C2), which forms a stable allylic radical. nih.gov However, for bromine radicals, attack at the terminal carbons is often reversible, while attack at the central carbon is irreversible. nih.govillinois.edu

Carbon-Centered Radicals: The regioselectivity of carbon radical addition is highly dependent on the radical's structure. Small radicals like trifluoromethyl (CF₃•) tend to add to the terminal carbon of the allene. illinois.edu In contrast, bulkier radicals may favor attack at the central carbon to alleviate steric hindrance. illinois.edu

Nitrogen and Sulfonyl Radicals: Nitro radicals typically attack the central carbon of allenes. illinois.edu Sulfonyl radicals, with unhindered allenes, tend to favor attack at a terminal carbon. illinois.edu

| Radical Type | Predominant Site of Attack on Allene | Influencing Factors | Reference |

| Chlorine (Cl•) | Central Carbon (C2) | Temperature can affect the reaction pathway. nih.gov | nih.gov |

| Bromine (Br•) | Central Carbon (C2) | Attack at terminal carbons is reversible. nih.govillinois.edu | nih.govillinois.edu |

| Perfluoroalkyl (Rf•) | Terminal Carbon (C1/C3) | Forms a vinylic radical intermediate. nih.gov | nih.gov |

| Nitro (NO₂•) | Central Carbon (C2) | Favors generation of stable allyl/benzyl radicals. illinois.edu | illinois.edu |

| Sulfonyl (RSO₂•) | Terminal Carbon (C1/C3) | Applies to unhindered allenes. | illinois.edu |

Rearrangement and Cascade Reactions

The structural motifs within this compound can serve as triggers for complex rearrangement and cascade reactions. Thermal rearrangements of related structures, such as 1,5-hexadiyne, are known to occur. acs.org

A relevant example of a cascade reaction is the copper(I)-catalyzed coupling of conjugated ene-yne-ketones with terminal alkynes to synthesize furan-substituted allenes. acs.org The proposed mechanism involves the activation of the alkyne by the copper catalyst, followed by a 5-exo-dig cyclization initiated by nucleophilic attack from the ketone's carbonyl oxygen. This leads to a copper carbene species which undergoes a migratory insertion, ultimately yielding the allene product after protonation. acs.org This type of transformation highlights how the functional groups within a molecule like an allenic ketone can work in concert to facilitate multi-step transformations under catalytic conditions.

Pericyclic Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgwikipedia.org In the case of this compound, which can be considered a substituted divinyl ketone, sigmatropic rearrangements are of particular interest.

One plausible, though not explicitly documented, thermal rearrangement for this compound is a longdom.orglongdom.org-sigmatropic rearrangement, akin to the Cope rearrangement. wikipedia.orglibretexts.org This would involve the isomerization of the 1,5-diene system within the molecule. While the classic Cope rearrangement involves a hydrocarbon framework, the principles can be extended to heteroatomic systems. For this compound, a conceptual thermal rearrangement could lead to the formation of 4-methyl-3,5-hexadien-2-one. This transformation would represent a shift of the double bonds to achieve a more conjugated and potentially more stable system.

Another relevant pericyclic reaction is the Nazarov cyclization, a well-established method for the synthesis of cyclopentenones from divinyl ketones. longdom.orgwikipedia.orgorganic-chemistry.org Under acidic conditions, this compound can be protonated, leading to the formation of a pentadienyl cation. This cation can then undergo a 4π-electrocyclic ring closure to form a five-membered ring, which, after elimination of a proton, yields a substituted cyclopentenone. The regioselectivity of this reaction would be influenced by the methyl substituent on the diene system.

It is important to note that while these pericyclic rearrangements are theoretically plausible for this compound based on the reactivity of similar divinyl ketone systems, specific experimental studies on this particular compound are not extensively reported in the literature.

Metal-Catalyzed Cascade Reactions

The reactivity of this compound can be significantly expanded and controlled through the use of transition metal catalysts. rsc.org Gold, palladium, and rhodium complexes, in particular, have been shown to catalyze a variety of cascade reactions involving allenic and dienic systems. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

Gold-Catalyzed Reactions: Gold(I) catalysts are known to activate allenes towards nucleophilic attack. nih.govnih.govresearchgate.net In the presence of a suitable nucleophile, a gold catalyst could initiate a cascade cyclization of this compound. For instance, an intramolecular reaction could be triggered if a nucleophilic group is present in the molecule, or an intermolecular reaction could occur with an external nucleophile. These reactions often proceed through intermediates where the gold catalyst is coordinated to the allene, making it more electrophilic.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for a wide range of organic transformations, including cascade reactions of dienes and allenes. rsc.org For a molecule like this compound, a palladium(0) catalyst could initiate a cyclization/coupling cascade. For example, in the presence of an aryl halide, a Heck-type reaction could be followed by an intramolecular cyclization to construct complex polycyclic systems. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the ligands on the palladium catalyst.

Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective in promoting cycloaddition and cycloisomerization reactions of 1,6-enynes and related systems. researchgate.netmdpi.com While this compound is a diene, the principles of rhodium catalysis in activating π-systems can be applied. A rhodium(I) catalyst could potentially coordinate to the diene system, facilitating a cycloisomerization or a cycloaddition with another unsaturated partner.

The following table summarizes the potential metal-catalyzed cascade reactions for this compound based on the known reactivity of similar compounds.

| Metal Catalyst | Potential Cascade Reaction Type | Plausible Product Class |

|---|---|---|

| Gold (Au) | Allene activation followed by nucleophilic attack and cyclization | Functionalized furans or other oxygen heterocycles |

| Palladium (Pd) | Heck-type reaction followed by intramolecular cyclization | Polycyclic ketones |

| Rhodium (Rh) | Cycloisomerization or [m+n] cycloaddition | Cyclopentane or cyclohexane (B81311) derivatives |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for predicting product outcomes and optimizing reaction conditions. This involves the identification of key intermediates and the use of kinetic and isotopic labeling studies.

Identification of Key Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. For the reactions of this compound, several key intermediates can be postulated based on established mechanistic paradigms for similar transformations.

In the context of the Nazarov cyclization , the primary intermediate is a pentadienyl cation . longdom.orgwikipedia.orgorganic-chemistry.orgillinois.edu This intermediate is formed upon protonation or coordination of a Lewis acid to the carbonyl oxygen of the divinyl ketone precursor. The stability and subsequent reactivity of this cation are influenced by the substitution pattern on the diene framework. The methyl group in this compound would be expected to stabilize the pentadienyl cation through hyperconjugation. Following the electrocyclization of the pentadienyl cation, an oxyallyl cation is formed. longdom.orgwikipedia.org This intermediate is highly electrophilic and readily undergoes elimination or trapping by a nucleophile to afford the final cyclopentenone product.

In metal-catalyzed cascade reactions , the nature of the intermediates is dictated by the specific metal used. For gold-catalyzed reactions of the allenyl ketone moiety, a key intermediate is a gold-π-allene complex . nih.govnih.govresearchgate.net This coordination activates the allene for subsequent transformations. For palladium-catalyzed processes , intermediates such as π-allyl palladium complexes and palladacycles are commonly invoked. rsc.org These species are formed through oxidative addition of the catalyst to the substrate or through carbopalladation events. In rhodium-catalyzed reactions , the formation of rhodacycles via oxidative cyclization is a common mechanistic feature. researchgate.netmdpi.com

The direct observation of these intermediates is often challenging due to their transient nature. However, their existence can be inferred through trapping experiments, spectroscopic studies under specific conditions (e.g., low temperature), and computational modeling.

Kinetic and Isotopic Labeling Studies

Kinetic studies and isotopic labeling are powerful tools for probing reaction mechanisms. researchgate.netnih.govacs.org By measuring reaction rates under different conditions and by tracing the fate of isotopically labeled atoms, detailed insights into transition states and reaction pathways can be obtained.

Isotopic labeling studies are particularly useful for tracking bond-forming and bond-breaking events. For example, deuterium (B1214612) labeling can be used to probe the stereochemistry of pericyclic reactions. In the context of the Nazarov cyclization, deuterium labeling has been used to confirm the conrotatory nature of the electrocyclic ring closure. nih.gov For instance, if a deuterium atom were placed at a specific position on the diene of this compound, its position in the final cyclopentenone product would provide information about the stereochemical course of the cyclization.

Similarly, the use of carbon-13 (¹³C) labeling can help to elucidate the rearrangement of carbon skeletons during a reaction. By strategically placing a ¹³C label in the starting material, its location in the product can be determined by NMR spectroscopy, providing unambiguous evidence for the migration of specific carbon atoms.

The following table provides hypothetical examples of how isotopic labeling could be used to study the reactions of this compound.

| Isotopic Label | Reaction Studied | Information Gained |

|---|---|---|

| Deuterium (²H) | Nazarov Cyclization | Stereochemistry of the 4π-electrocyclization (conrotatory vs. disrotatory) |

| Carbon-13 (¹³C) | longdom.orglongdom.org-Sigmatropic Rearrangement | Confirmation of the carbon skeleton rearrangement pathway |

| Oxygen-18 (¹⁸O) | Metal-Catalyzed Cyclization | Mechanism of oxygen incorporation into the product (e.g., intramolecular vs. intermolecular) |

While direct experimental data for kinetic and isotopic labeling studies on this compound are scarce in the public domain, the principles derived from studies on analogous systems provide a robust framework for understanding its chemical behavior.

Spectroscopic and Advanced Analytical Methodologies in the Study of 4 Methyl 4,5 Hexadien 2 One Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Methyl-4,5-hexadien-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. uobasrah.edu.iqresearchgate.net

For this compound, ¹H and ¹³C NMR spectra would reveal characteristic signals corresponding to its unique functional groups: the ketone carbonyl, the allene (B1206475), and the methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. For instance, the protons on the terminal allene carbon (C6) would appear in the vinyl region of the ¹H NMR spectrum, while the acetyl methyl protons (C1) would be found further upfield. Similarly, the ¹³C NMR spectrum would show a distinctive downfield signal for the carbonyl carbon (C2) and a unique signal in the 200-210 ppm range for the central allenic carbon (C5), a hallmark of allenes.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| H1 (CH₃-C=O) | ~2.1 | Singlet (s) | C1 | ~30 |

| H3 (-CH₂-) | ~3.0 | Doublet (d) | C2 | ~207 |

| H6 (=C=CH₂) | ~4.7 | Doublet of quartets (dq) | C3 | ~50 |

| C4-CH₃ | ~1.8 | Triplet (t) | C4 | ~100 |

| C5 | ~210 | |||

| C6 | ~75 | |||

| C4-CH₃ | ~15 |

Note: The values presented are predicted based on standard chemical shift ranges for the functional groups present and may vary from experimental values.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle, especially in complex molecules. libretexts.orglibretexts.org Homonuclear Correlation Spectroscopy (COSY) is a powerful 2D experiment that maps the coupling relationships between protons, typically over two to three bonds. oxinst.comyoutube.comnanalysis.com

In a COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are J-coupled. libretexts.org This would definitively establish connectivity. For example, a cross-peak would be expected between the protons on the methylene (B1212753) group (C3) and the allenic proton on C5, confirming their adjacency. Likewise, coupling would be observed between the terminal allenic protons (C6) and the methyl protons attached to C4, revealing the through-space or long-range coupling characteristic of such systems. This information is vital for distinguishing between potential isomers and confirming the proposed structure. libretexts.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (110.15 g/mol ). libretexts.org

This high-energy molecular ion is unstable and undergoes fragmentation, breaking into smaller, characteristic charged pieces. chemguide.co.uklibretexts.org The fragmentation pattern is a fingerprint of the molecule's structure. For ketones, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org In this compound, this could lead to two primary alpha-cleavage events:

Cleavage of the C1-C2 bond, resulting in the loss of a methyl radical (•CH₃) and the formation of an acylium ion with m/z 95.

Cleavage of the C2-C3 bond, leading to the loss of the allenic side chain as a radical and the formation of a stable acetyl cation [CH₃CO]⁺ with m/z 43. This is often a dominant peak in the mass spectra of methyl ketones. libretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 110 | [C₇H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 95 | [M - CH₃]⁺ | Alpha-cleavage: loss of methyl radical |

| 67 | [C₅H₇]⁺ | Loss of acetyl radical |

| 43 | [CH₃CO]⁺ | Alpha-cleavage: formation of acetyl cation |

In practical applications, such as monitoring a chemical reaction or analyzing a natural product extract, this compound is often part of a complex mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for such scenarios. iiste.org Gas chromatography first separates the individual components of the mixture based on their boiling points and interactions with a stationary phase. As each separated compound elutes from the GC column, it is directly introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each component, allowing for positive identification. This hyphenated approach enables both the qualitative identification and quantitative analysis of this compound in complex samples. iiste.org

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com While this compound is a liquid at room temperature, its structure can be confirmed by preparing a solid crystalline derivative. This is a common strategy in chemical analysis where the parent compound is not amenable to crystallization. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. nih.gov These techniques are excellent for identifying the functional groups present in a molecule. mdpi.com

In the FT-IR spectrum of this compound, each functional group would produce a characteristic absorption band. The most prominent features would be:

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, characteristic of a saturated aliphatic ketone. orgchemboulder.com

C=C=C Stretch: A distinctive, often sharp absorption band in the 1950-1970 cm⁻¹ region, which is the hallmark of the allenic functional group.

=C-H Stretch: A band appearing just above 3000 cm⁻¹ corresponding to the stretching of the hydrogens on the terminal double bond of the allene.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the methyl and methylene groups. libretexts.org

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is typically weaker in Raman than in IR, the C=C=C symmetric stretch of the allene moiety is often strong and easily identifiable, making Raman an excellent tool for confirming the presence of this group. nih.gov Together, FT-IR and Raman provide a comprehensive vibrational fingerprint of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch (Ketone) | FT-IR | ~1715 | Strong |

| C=C=C Asymmetric Stretch (Allene) | FT-IR | ~1960 | Medium-Strong |

| C=C=C Symmetric Stretch (Allene) | Raman | ~1070 | Strong |

| sp² C-H Stretch | FT-IR | ~3050 | Medium |

| sp³ C-H Stretch | FT-IR | 2850-3000 | Strong |

Computational and Theoretical Chemistry of 4 Methyl 4,5 Hexadien 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. From this, a wealth of information about a molecule's reactivity can be derived. For a compound like 4-Methyl-4,5-hexadien-2-one, DFT studies would focus on the distribution of electrons within the molecule, particularly around the conjugated allenic and carbonyl groups.

The reactivity of α,β-unsaturated ketones can be significantly influenced by the presence of substituents. For instance, a methyl group can alter the electron density and steric environment of the reactive sites. DFT calculations can quantify these effects by mapping out the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO indicates regions of the molecule that are electron-rich and likely to act as a nucleophile, while the LUMO highlights electron-poor regions susceptible to nucleophilic attack.

In the context of related α,β-unsaturated ketones, DFT studies have shown that the presence of alkyl substituents generally decreases the reactivity of the α,β-unsaturated moiety. nih.gov The global and local electrophilicity indexes, which can be calculated using DFT, provide a quantitative measure of a molecule's ability to accept electrons. researchgate.net These parameters are crucial for predicting how this compound would behave in various chemical reactions.

Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry, particularly DFT, is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of intermediates and transition states. For a molecule such as this compound, with its multiple reactive sites, theoretical calculations can help predict the most likely reaction pathways.

For example, in reactions involving nucleophilic addition, DFT can be used to calculate the energy barriers for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The geometries of the transition states for these pathways can be optimized, providing insights into the steric and electronic factors that favor one pathway over the other. Studies on similar α,β-unsaturated systems have shown that the nature of the nucleophile and reaction conditions can influence the preferred pathway. pressbooks.pub

Furthermore, DFT calculations have been successfully employed to understand the mechanisms of more complex reactions, such as palladium-catalyzed cross-coupling reactions involving allenes. rsc.org These studies identify the rate-determining step and rationalize the observed selectivities by analyzing the energies of various intermediates and transition states along the reaction coordinate. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure and properties of a molecule. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in an IR or Raman spectrum correspond to the different modes of vibration within the molecule. DFT calculations can compute these frequencies with a reasonable degree of accuracy, aiding in the assignment of experimentally observed spectral bands. scispace.com For instance, the characteristic stretching frequencies of the carbonyl (C=O) and allene (B1206475) (C=C=C) groups in this compound could be predicted.

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using DFT. youtube.com By comparing the calculated NMR spectrum with the experimental one, the structural assignment of the molecule can be validated. youtube.com This is particularly useful for complex molecules where spectral interpretation can be challenging. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov

Computational Analysis of Stereochemical Outcomes and Chiral Induction

Due to the presence of the allene group, this compound is a chiral molecule. Computational methods are invaluable for understanding and predicting the stereochemical outcomes of reactions involving such chiral compounds. DFT calculations can be used to model the transition states of reactions leading to different stereoisomers. The calculated energy differences between these diastereomeric transition states can then be used to predict the enantiomeric or diastereomeric excess of the product.

In the context of asymmetric catalysis, computational studies can elucidate the mechanism of chiral induction. For example, in the α-allenylation of a ketone catalyzed by an organocatalyst, DFT can model the interaction between the substrate, the catalyst, and the reagents in the transition state. researchgate.net These models can reveal the specific non-covalent interactions, such as hydrogen bonds, that are responsible for the observed stereoselectivity. researchgate.net Such insights are crucial for the rational design of new and more effective chiral catalysts.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are two computational tools that provide a deeper understanding of the electronic properties of a molecule.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.trresearchgate.net For this compound, an MEP map would likely show a negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group, indicating its nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms.

NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. uantwerpen.be This provides information about intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. uantwerpen.be For this compound, NBO analysis could quantify the extent of conjugation between the π-systems of the allene and the carbonyl group. The stabilization energies calculated from NBO analysis can help to explain the molecule's structure, stability, and reactivity. nih.gov

Applications and Synthetic Utility of 4 Methyl 4,5 Hexadien 2 One As a Chemical Building Block

Precursor in the Synthesis of Complex Carbocyclic and Heterocyclic Ring Systems

The unique structure of 4-Methyl-4,5-hexadien-2-one, featuring both a conjugated ketone and an allene (B1206475), makes it a potentially valuable precursor for constructing cyclic systems. Its reactivity could be harnessed in powerful ring-forming reactions, including electrocyclizations and cycloadditions.

A primary application for divinyl ketones and their equivalents is the Nazarov cyclization, a 4π-electrocyclic reaction used to synthesize cyclopentenones. While direct studies on this compound are not available, its structure is analogous to substrates that undergo this transformation. Under Lewis or Brønsted acid catalysis, the compound could be protonated to generate a pentadienyl cation, which would then cyclize to form a five-membered carbocyclic ring. The presence of the methyl group would influence the regioselectivity of the subsequent elimination step.

Furthermore, the dienyl moiety within the structure suggests its potential use in Diels-Alder reactions to form six-membered rings. The [4+2] cycloaddition is a cornerstone of organic synthesis for building molecular complexity. In this context, this compound could react with various dienophiles. When reacting with dienophiles containing heteroatoms, such as imines or carbonyls (a hetero-Diels-Alder reaction), this pathway could provide access to complex heterocyclic frameworks.

Table 1: Potential Carbocyclic and Heterocyclic Scaffolds from this compound (Note: This table is illustrative of potential outcomes, as direct experimental data for this specific compound is limited.)

| Reaction Type | Reagent/Catalyst | Potential Product Class | Ring System |

| Nazarov Cyclization | Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) | Substituted Cyclopentenone | Carbocycle |

| Diels-Alder Reaction | Alkene/Alkyne Dienophile | Substituted Cyclohexene | Carbocycle |

| Hetero-Diels-Alder | Imine/Carbonyl Dienophile | Substituted Dihydropyran/Piperidine | Heterocycle |

Role in the Construction of Polymeric Materials and Functional Organic Molecules

The presence of two distinct carbon-carbon double bonds (an alkene and an allene) in this compound suggests its potential as a monomer or cross-linking agent in polymer synthesis. Allenes are known to participate in various polymerization reactions, including radical, cationic, and coordination polymerization, which can lead to polymers with unique structures and properties, such as chirality in the polymer backbone.

The vinyl group could undergo polymerization through well-established mechanisms, similar to other vinyl ketones. The resulting polymer would feature pendant methyl-allenyl ketone groups, which could be used for post-polymerization modification, allowing for the introduction of other functional groups. This could lead to the development of functional organic materials with tailored properties for applications in coatings, adhesives, or specialty plastics. Acyclic diene metathesis (ADMET) polymerization is another potential route, which utilizes diene-containing monomers to create polymers and could theoretically be applied to derivatives of this compound.

Intermediate in the Formation of Advanced Synthetic Reagents and Chiral Auxiliaries

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction. These auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a chemical transformation to produce a specific stereoisomer. After the reaction, the auxiliary is removed and can often be recovered.

While this compound is itself achiral, it could serve as a valuable starting material for the synthesis of chiral auxiliaries. For instance, enantioselective reduction of the ketone functionality would yield a chiral alcohol. This new stereocenter could then be used to direct subsequent reactions. The resulting chiral allenic alcohol could be further elaborated into more complex structures, such as chiral ligands for transition metal catalysis or novel chiral auxiliaries for asymmetric alkylations or aldol (B89426) reactions. The synthesis of oxazolidinones, a common class of chiral auxiliaries, often begins from amino acids or amino alcohols, and a synthetic route starting from this compound could provide access to novel auxiliary structures.

Table 2: Potential Transformations for Developing Chiral Reagents (Note: This table outlines hypothetical synthetic steps, as specific applications for this compound are not documented.)

| Synthetic Step | Reagent/Catalyst | Intermediate Product | Potential Application |

| Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS catalyst) | Chiral 4-Methyl-4,5-hexadien-2-ol | Precursor for chiral ligands |

| Amination/Reduction | Reductive Amination reagents | Chiral Allenic Amine | Precursor for chiral auxiliaries |

| Cyclization with Isocyanate | Phosgene equivalent, followed by amine | Chiral Oxazolidinone derivative | Chiral Auxiliary for Aldol/Alkylation |

Future Research Directions and Emerging Trends in Allenic Ketone Chemistry

Development of Novel and Sustainable Catalytic Systems for Allene (B1206475) Ketone Synthesis and Transformations

The future of synthesizing and transforming allenic ketones like 4-Methyl-4,5-hexadien-2-one hinges on the creation of more efficient and environmentally benign catalytic systems. Research is moving away from stoichiometric reagents towards catalytic processes that offer higher atom economy and reduce waste. A significant trend is the development of cooperative catalysis, where multiple catalysts work in concert to achieve a desired transformation. For example, a combination of Pd(0)Senphos, B(C6F5)3, and an amine (NR3) has been shown to effectively catalyze the addition of ketones to 1,3-enynes to produce allenes. organic-chemistry.orgnih.gov This method allows for the synthesis of a wide array of allenes at room temperature with high yields. organic-chemistry.orgnih.gov

Another promising area is the use of earth-abundant main-group elements as catalysts. Boron-catalyzed reactions, for instance, have been developed for the diastereo- and enantioselective allylation of ketones with allenes, yielding homoallylic alcohols. acs.orgua.esacs.org This approach is significant as it avoids preformed allylic metal species by generating an allylic borane (B79455) in situ. acs.orgua.es The development of heterogeneous catalysts is also a key goal for sustainability, as they can be more easily separated from the reaction mixture and reused, reducing costs and environmental impact. aldeser.orgresearchgate.net These sustainable approaches, including the use of hybrid metal catalysts and single-atom catalysts, are crucial for greener chemical production. mdpi.comsciencedaily.com

| Catalytic System | Reaction Type | Key Features | Potential Relevance for this compound |

|---|---|---|---|

| Pd(0)Senphos/B(C6F5)3/NR3 | Hydroalkylation of 1,3-enynes with ketones | Cooperative catalysis; operates at room temperature; high yields. organic-chemistry.orgnih.gov | A potential synthetic route from appropriate enyne and ketone precursors. |

| Enantioenriched Boron Catalysts | Allylation of ketones with allenes | Main-group catalysis; forms allylic borane in situ; high diastereo- and enantioselectivity. acs.orgua.es | Could be used in transformations of the ketone group in this compound to create chiral centers. |

| Supported Ru-Alkylidene Complexes | Heterogeneous Metathesis | Catalyst is recoverable and reusable; promotes sustainable processes. aldeser.orgresearchgate.net | Could be employed in transformations involving the allene moiety. |

Exploration of Unprecedented Reactivity Modes and Multi-Component Reactions

Allenic ketones are versatile substrates capable of undergoing various transformations due to their multiple reactive sites. nih.gov Future research will focus on uncovering novel reactivity patterns and leveraging them in complex synthetic sequences. Multi-component reactions (MCRs) are particularly attractive as they allow for the rapid construction of complex molecular architectures from simple starting materials in a single step, enhancing efficiency and reducing waste. nih.govmdpi.comresearchgate.netnottingham.ac.uk

For instance, 1,2-allenic ketones have been used in MCRs with compounds like 4-chloroacetoacetate and malononitrile (B47326) to synthesize diversely functionalized cyclopentene (B43876) derivatives under mild, metal-free conditions. rsc.org The mechanism involves a cascade of reactions, including nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. rsc.org Such strategies could be adapted for this compound to generate complex cyclic structures. The unique ability of allenes to act as both electrophiles and nucleophiles opens doors for various cycloadditions, rearrangements, and heterocyclization reactions. nih.govnih.gov The exploration of these reactivity modes, particularly in the context of domino or cascade reactions, will continue to be a major trend. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-Allenic ketones, 4-chloroacetoacetate, malononitrile/cyanoacetate | Mild, metal-free | Functionalized cyclopentenes | rsc.org |

| 1,2-Allenic ketones, various nucleophiles | Base-promoted | Functionalized benzenes, heterocycles | nih.gov |

| α-Allenic alcohols, various components | Brønsted acid or iodine | Heterocycles via cascade reactions | nih.gov |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency and Scalability

To translate laboratory-scale discoveries into practical applications, enhancing the efficiency, safety, and scalability of synthesis is paramount. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages. rsc.org This technology allows for precise control over reaction parameters like temperature and mixing, improved heat transfer, and safer handling of reactive intermediates. nih.govzenodo.org

The generation of ketenes and other reactive species under flow conditions has been successfully demonstrated, providing a pathway for their safe and efficient use in synthesis. nih.govacs.org Multi-step continuous flow synthesis has been employed for the preparation of β/γ-substituted ketones, showcasing the potential for creating complex molecules through a "telescoped" sequence without isolating intermediates. zenodo.orgacs.org Applying these principles to the synthesis of this compound could lead to a more robust and scalable manufacturing process. The integration of flow chemistry with automated platforms, potentially incorporating machine learning for reaction optimization, represents a major step towards the future of chemical synthesis. rsc.orgacs.org

Advanced Computational and Spectroscopic Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for the rational design of new reactions and catalysts. Advanced computational and spectroscopic techniques are becoming indispensable tools for elucidating the intricate details of chemical transformations involving allenic ketones. Density Functional Theory (DFT) calculations, for example, are used to model reaction pathways, calculate the energies of transition states, and corroborate proposed mechanisms. nih.govorientjchem.orgmdpi.com Such studies have been crucial in understanding the rate-determining steps in the cooperative catalytic synthesis of allenes and the keto-enol tautomerism in related carbonyl compounds. organic-chemistry.orgnih.govorientjchem.org

Spectroscopic methods remain central to characterizing these molecules. Infrared (IR) spectroscopy is a powerful tool for identifying the carbonyl group (C=O), which shows a strong absorption between 1660 and 1770 cm⁻¹. pressbooks.publibretexts.org The exact position of this peak can provide information about conjugation within the molecule. pressbooks.pubyoutube.com Nuclear Magnetic Resonance (NMR) spectroscopy is also critical; ¹³C NMR shows a characteristic resonance for the carbonyl carbon between 190 and 215 ppm, while ¹H NMR can identify protons adjacent to the carbonyl group. libretexts.orgoregonstate.edu Future research will likely involve the use of more advanced time-resolved spectroscopic techniques to observe reactive intermediates directly, providing unprecedented insight into the reaction dynamics of compounds like this compound.

| Spectroscopic Method | Feature | Typical Range/Value | Notes |

|---|---|---|---|

| Infrared (IR) | C=O Stretch | 1685-1715 cm⁻¹ | Conjugation with the allene in this compound would likely lower the frequency towards the bottom of this range. pressbooks.pub |

| ¹³C NMR | C=O Carbon | 190-215 ppm | A highly deshielded signal that is a clear indicator of a ketone or aldehyde. libretexts.orgoregonstate.edu |

| ¹H NMR | α-Hydrogens (protons on C3) | 2.0-2.5 ppm | Protons adjacent to the carbonyl are deshielded. libretexts.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.